1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene
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Overview
Description
1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene is an organic compound with the molecular formula C13H8Cl3NO3 It is a derivative of benzene, characterized by the presence of three chlorine atoms and a nitrophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene typically involves the reaction of 1,3,5-trichlorobenzene with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.
Reduction: 1,3,5-Trichloro-2-[(4-aminophenyl)methoxy]benzene.
Oxidation: 1,3,5-Trichloro-2-[(4-carboxyphenyl)methoxy]benzene.
Scientific Research Applications
1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms and methoxy group can also participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trichloro-2-(4-nitrophenoxy)benzene: Similar structure but with an ether linkage instead of a methoxy group.
1,3,5-Trichloro-2-methoxybenzene: Lacks the nitrophenyl group, resulting in different chemical properties.
4-Nitrophenyl 2,4,6-trichlorophenyl ether: Another related compound with similar functional groups.
Uniqueness
1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and methoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1,3,5-trichloro-2-[(4-nitrophenyl)methoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO3/c14-9-5-11(15)13(12(16)6-9)20-7-8-1-3-10(4-2-8)17(18)19/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTRJGXSXNOMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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